molecular formula C10H11BrF3NO B11757529 (4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine

(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine

Cat. No.: B11757529
M. Wt: 298.10 g/mol
InChI Key: GTTQAVBRTAFJEU-UHFFFAOYSA-N
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Description

(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine is an organic compound that features a bromobenzyl group and a trifluoromethoxyethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine typically involves multiple steps. One common approach is to start with 4-bromobenzyl bromide and react it with 2-trifluoromethoxyethylamine under suitable conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products like azides or nitriles.

    Oxidation: Products like nitroso or nitro compounds.

    Reduction: Products like primary or secondary amines.

Scientific Research Applications

(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzyl group can participate in hydrophobic interactions, while the trifluoromethoxyethyl group can enhance the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-benzyl)-(2-trifluoromethoxy-ethyl)-amine is unique due to the presence of both bromobenzyl and trifluoromethoxyethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11BrF3NO

Molecular Weight

298.10 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C10H11BrF3NO/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2

InChI Key

GTTQAVBRTAFJEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCOC(F)(F)F)Br

Origin of Product

United States

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